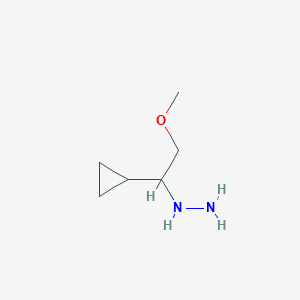
(1-Cyclopropyl-2-methoxyethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropyl-2-methoxyethyl)hydrazine: is a chemical compound with the molecular formula C6H14N2O. It is often used in various scientific research applications due to its unique chemical properties. The compound is typically available in its dihydrochloride form, which enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropyl-2-methoxyethyl)hydrazine typically involves the reaction of cyclopropylmethyl ketone with hydrazine hydrate in the presence of a methoxyethyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropyl-2-methoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-Cyclopropyl-2-methoxyethyl)hydrazine is used as a reagent in various organic synthesis reactions. It is particularly useful in the formation of hydrazones and other nitrogen-containing compounds .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds .
Industry: Industrially, the compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-2-methoxyethyl)hydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form stable complexes with metal ions, which can be exploited in catalytic processes .
Comparison with Similar Compounds
(1-Cyclopropyl-2-methoxyethyl)amine: Similar in structure but lacks the hydrazine group.
(1-Cyclopropyl-2-methoxyethyl)hydrazone: A derivative formed by the reaction of (1-Cyclopropyl-2-methoxyethyl)hydrazine with carbonyl compounds.
Uniqueness: this compound is unique due to its combination of a cyclopropyl group, a methoxyethyl group, and a hydrazine moiety.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(1-cyclopropyl-2-methoxyethyl)hydrazine |
InChI |
InChI=1S/C6H14N2O/c1-9-4-6(8-7)5-2-3-5/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
STJOYERMTKLQHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1CC1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


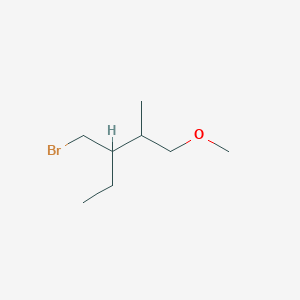
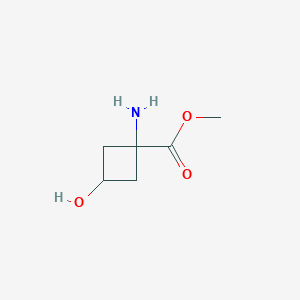
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13210455.png)
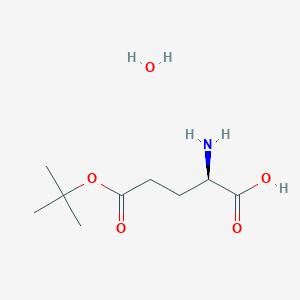
![(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13210474.png)
![N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B13210478.png)
![2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B13210489.png)
![Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B13210504.png)
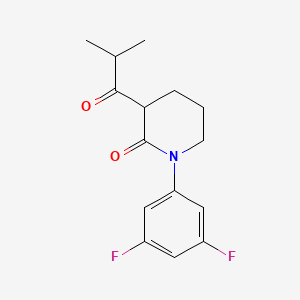
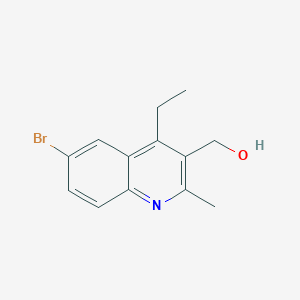
![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13210536.png)
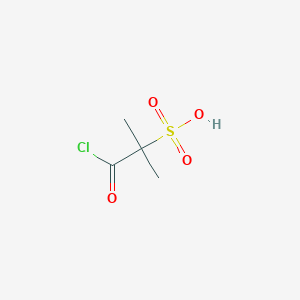
![N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13210547.png)

